molecular formula C13H10O3S B14696398 2-(Phenylsulfinyl)benzoic acid CAS No. 32664-47-4

2-(Phenylsulfinyl)benzoic acid

Katalognummer: B14696398
CAS-Nummer: 32664-47-4
Molekulargewicht: 246.28 g/mol
InChI-Schlüssel: JKCQTQLPTWLIRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Phenylsulfinyl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzene ring substituted with a phenylsulfinyl group at the second position and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylsulfinyl)benzoic acid typically involves the oxidation of 2-(Phenylthio)benzoic acid. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The process would be optimized for high yield and purity, with considerations for environmental and safety regulations.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Phenylsulfinyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The phenylsulfinyl group can be further oxidized to a sulfone group using strong oxidizing agents.

    Reduction: The phenylsulfinyl group can be reduced back to a phenylthio group using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: 2-(Phenylsulfonyl)benzoic acid.

    Reduction: 2-(Phenylthio)benzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

2-(Phenylsulfinyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Phenylsulfinyl)benzoic acid involves its interaction with various molecular targets. The phenylsulfinyl group can participate in redox reactions, influencing cellular oxidative stress pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Phenylthio)benzoic acid: Similar structure but with a phenylthio group instead of a phenylsulfinyl group.

    2-(Phenylsulfonyl)benzoic acid: Oxidized form with a sulfone group.

    Benzoic acid derivatives: Various compounds with different substituents on the benzene ring.

Uniqueness

2-(Phenylsulfinyl)benzoic acid is unique due to the presence of the phenylsulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to other benzoic acid derivatives. This makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

32664-47-4

Molekularformel

C13H10O3S

Molekulargewicht

246.28 g/mol

IUPAC-Name

2-(benzenesulfinyl)benzoic acid

InChI

InChI=1S/C13H10O3S/c14-13(15)11-8-4-5-9-12(11)17(16)10-6-2-1-3-7-10/h1-9H,(H,14,15)

InChI-Schlüssel

JKCQTQLPTWLIRL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)S(=O)C2=CC=CC=C2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.